molecular formula C14H24N2O2 B6194805 tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate CAS No. 2680534-60-3

tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate

Cat. No.: B6194805
CAS No.: 2680534-60-3
M. Wt: 252.4
InChI Key:
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Description

The compound “tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate” is a complex organic molecule that contains a bicyclo[1.1.1]pentane group, a piperazine ring, and a tert-butyl ester . Bicyclo[1.1.1]pentane derivatives have been extensively investigated in materials science and drug discovery . The bicyclo[1.1.1]pentane motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be characterized by the presence of a bicyclo[1.1.1]pentane group, a piperazine ring, and a tert-butyl ester . The bicyclo[1.1.1]pentane group adds three-dimensional character and saturation to compounds .

Future Directions

The future directions for research on “tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate” and similar compounds could involve further exploration of their potential applications in drug discovery and materials science, given the unique properties of the bicyclo[1.1.1]pentane motif .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate involves the reaction of bicyclo[1.1.1]pentane with piperazine followed by esterification with tert-butyl chloroformate.", "Starting Materials": [ "Bicyclo[1.1.1]pentane", "Piperazine", "Tert-butyl chloroformate", "Triethylamine", "Dichloromethane", "Sodium bicarbonate", "Water" ], "Reaction": [ "Bicyclo[1.1.1]pentane is reacted with piperazine in the presence of triethylamine and dichloromethane to form 4-{bicyclo[1.1.1]pentan-1-yl}piperazine.", "Tert-butyl chloroformate is added to the reaction mixture and stirred at room temperature for 2 hours to form tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate.", "The reaction mixture is then washed with sodium bicarbonate solution and water, and the organic layer is dried over anhydrous sodium sulfate.", "The product is purified by column chromatography to obtain tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate as a white solid." ] }

CAS No.

2680534-60-3

Molecular Formula

C14H24N2O2

Molecular Weight

252.4

Purity

95

Origin of Product

United States

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